4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hydroxy group, and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the adamantane and acetyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The adamantane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolone derivatives and adamantane-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H27NO3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-acetyl-1-(1-adamantyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H27NO3/c1-13-3-5-18(6-4-13)20-19(14(2)25)21(26)22(27)24(20)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,15-17,20,26H,7-12H2,1-2H3 |
InChI Key |
HHOMBASTUISHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C34CC5CC(C3)CC(C5)C4)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.